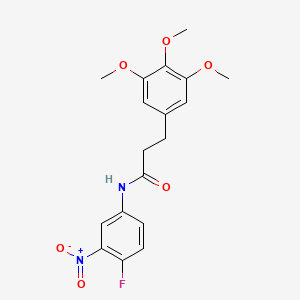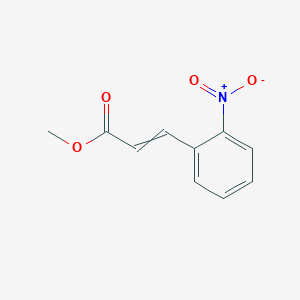
Methyl 3-(2-nitrophenyl)prop-2-enoate
Overview
Description
Methyl 3-(2-nitrophenyl)prop-2-enoate, also known as methyl (2E)-3-(2-nitrophenyl)prop-2-enoate, is an organic compound with the chemical formula C10H9NO4. It appears as a light yellow crystalline or solid powder and is soluble in common organic solvents. This compound is relatively stable under normal conditions but should be kept away from prolonged exposure to sunlight or high temperatures .
Preparation Methods
Methyl 3-(2-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 2-nitrobenzoic acid and methanol. The specific preparation method may vary depending on the experimental conditions and requirements . Industrial production methods typically involve similar esterification processes, ensuring the compound’s purity and yield through controlled reaction conditions.
Chemical Reactions Analysis
Methyl 3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of corresponding amines.
Substitution: It can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(2-nitrophenyl)prop-2-enoate is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides.
Academic Research: Researchers utilize this compound to study reaction mechanisms and develop new synthetic methodologies.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(2-nitrophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form amines, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the nitro group and the conjugated double bond system, which can interact with various biological and chemical entities .
Comparison with Similar Compounds
Methyl 3-(2-nitrophenyl)prop-2-enoate can be compared with similar compounds such as:
Methyl 3-(3-nitrophenyl)prop-2-enoate: This compound has a similar structure but with the nitro group positioned differently on the phenyl ring.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Another isomer with the nitro group in the para position.
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a methyl group instead of a nitro group on the phenyl ring.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications .
Properties
IUPAC Name |
methyl 3-(2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNUVQQEHKTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

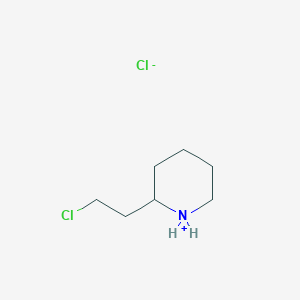


![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7857220.png)
![2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B7857231.png)
![2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate](/img/structure/B7857233.png)
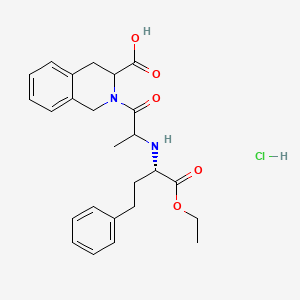
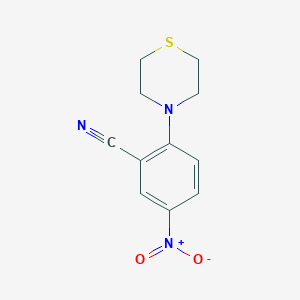
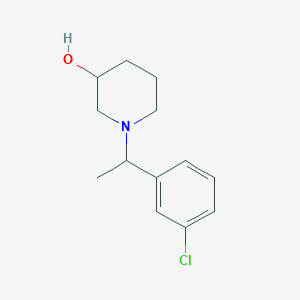
![6-[4-(3-Hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7857258.png)
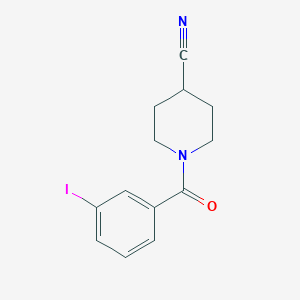
![methyl 3-[(3-chlorobenzoyl)amino]propanoate](/img/structure/B7857266.png)
